molecular formula C6H4IN3S B13665191 7-Iodothieno[3,2-d]pyrimidin-2-amine

7-Iodothieno[3,2-d]pyrimidin-2-amine

Cat. No.: B13665191
M. Wt: 277.09 g/mol
InChI Key: ZRDTWIVTOHYMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an iodine atom at the 7th position and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodothieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then iodinated at the 7th position . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis and iodination reactions can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining stringent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Iodothieno[3,2-d]pyrimidin-2-amine is unique due to the presence of the iodine atom at the 7th position, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

7-iodothieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H4IN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10)

InChI Key

ZRDTWIVTOHYMOL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)C(=CS2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.